molecular formula C18H15N5O3 B15031466 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031466
M. Wt: 349.3 g/mol
InChI Key: VDPRHWZANFHFMP-UHFFFAOYSA-N
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Description

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a triazatricyclo framework, which is a fused ring system containing nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-10-4-2-6-22-16(10)21-17-13(18(22)25)8-12(15(20)24)14(19)23(17)9-11-5-3-7-26-11/h2-8,19H,9H2,1H3,(H2,20,24)

InChI Key

VDPRHWZANFHFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furancarboxaldehyde with appropriate reagents.

    Construction of the Triazatricyclo Framework: This step involves the formation of the triazatricyclo ring system through a series of cyclization reactions, often using nitrogen-containing precursors.

    Coupling of the Furan and Triazatricyclo Units: The furan ring is then coupled with the triazatricyclo framework using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the triazatricyclo framework can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar chemical reactivity.

    Triazatricyclo derivatives: Compounds with similar tricyclic frameworks but different functional groups.

Uniqueness

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its combination of a furan ring and a triazatricyclo framework, which imparts distinct chemical and biological properties

Biological Activity

The compound 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and several functional groups including a furan ring and an imino group. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Features

The compound's structure can be summarized as follows:

FeatureDescription
Molecular Formula C21H21N5O4
Molecular Weight 407.4 g/mol
IUPAC Name This compound
Key Functional Groups Furan ring, imino group, carboxamide

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities including:

  • Anticancer Activity : Compounds containing furan and triazine structures have been reported to inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : The presence of the imino group is associated with enhanced antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The furan ring and imino group may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : The compound could modulate receptor activity by mimicking natural ligands or blocking active sites.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity :
    • A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed IC50 values indicating significant cytotoxicity.
    • Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria demonstrated that modifications to the furan moiety enhanced antimicrobial efficacy.
    • Minimum inhibitory concentrations (MICs) were determined for several bacterial strains.
  • Anti-inflammatory Research :
    • In vivo studies using animal models showed that administration of the compound reduced levels of pro-inflammatory cytokines in response to induced inflammation.

Research Findings

The following table summarizes findings from various studies on related compounds:

Compound NameStructural FeaturesBiological ActivityReference
FurocoumarinFuran ringAnticancer
Triazine DerivativeTriazine coreAntimicrobial
AlkaloidsNitrogen-containing ringsAnti-inflammatory

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